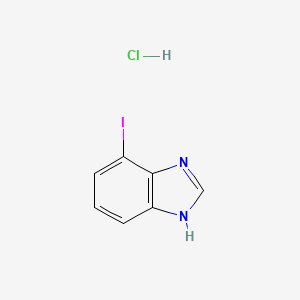
4-iodo-1H-1,3-benzodiazolehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-iodo-1H-1,3-benzodiazolehydrochloride typically involves the iodination of 1H-1,3-benzodiazole. One common method is the reaction of 1H-1,3-benzodiazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a solvent like acetic acid. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
4-Iodo-1H-1,3-benzodiazolehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction Reactions: The benzodiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1H-1,3-benzodiazole, while a Suzuki-Miyaura coupling reaction can produce a biaryl derivative.
Aplicaciones Científicas De Investigación
4-Iodo-1H-1,3-benzodiazolehydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands. Its ability to undergo various chemical modifications allows researchers to explore its interactions with biological targets.
Medicine: Research into the medicinal chemistry of benzodiazole derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-iodo-1H-1,3-benzodiazolehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The iodine atom can enhance the compound’s binding affinity to these targets through halogen bonding and other non-covalent interactions. The benzodiazole ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
4-Iodo-1H-1,3-benzodiazolehydrochloride can be compared with other similar compounds, such as:
4-Iodopyrazole: This compound also contains an iodine atom attached to an aromatic ring but has a pyrazole ring instead of a benzodiazole ring.
1-Benzyl-4-iodo-1H-pyrazole: This derivative has a benzyl group attached to the pyrazole ring, which can influence its reactivity and binding properties.
Other Benzodiazole Derivatives: Compounds like 4-chloro-1H-1,3-benzodiazole and 4-bromo-1H-1,3-benzodiazole share similar structures but differ in the halogen atom attached to the benzodiazole ring.
The uniqueness of this compound lies in its specific reactivity and the potential for creating diverse derivatives with unique properties. Its iodine atom provides distinct chemical behavior compared to other halogenated benzodiazole derivatives.
Propiedades
Fórmula molecular |
C7H6ClIN2 |
|---|---|
Peso molecular |
280.49 g/mol |
Nombre IUPAC |
4-iodo-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C7H5IN2.ClH/c8-5-2-1-3-6-7(5)10-4-9-6;/h1-4H,(H,9,10);1H |
Clave InChI |
ZCLTXIIGNYTHMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)N=CN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




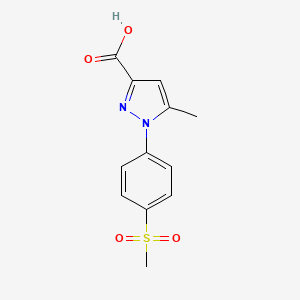
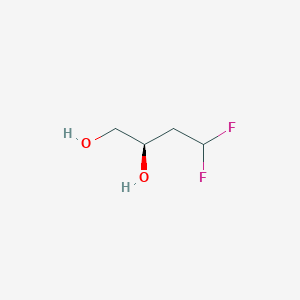

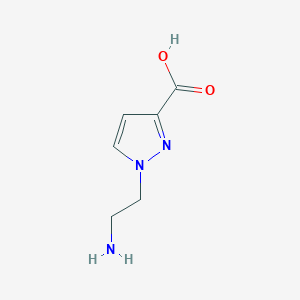
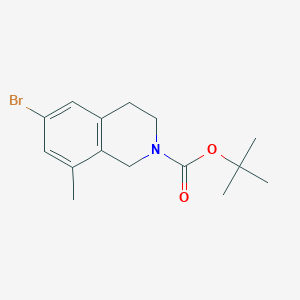

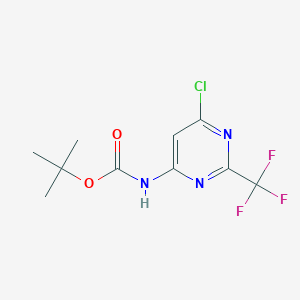
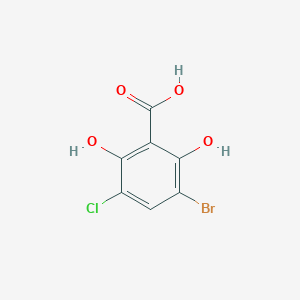
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13505764.png)
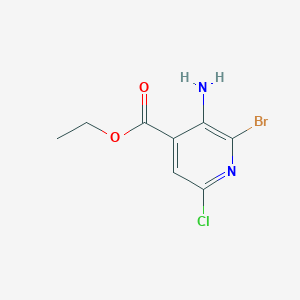

![2-Oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B13505771.png)
